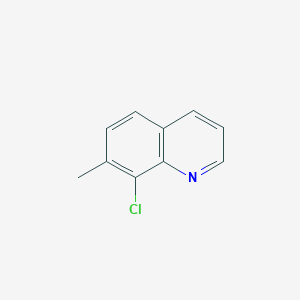

8-Chloro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLIVLYHIKQSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 7 Methylquinoline

Direct Synthesis Approaches to the Quinoline (B57606) Core

Direct synthesis methods build the bicyclic quinoline structure from acyclic or simpler aromatic precursors. These classic name reactions in organic chemistry have been adapted to produce a wide array of substituted quinolines, including 8-chloro-7-methylquinoline.

Cyclization Reactions for the Formation of the Quinoline Moiety

The formation of the quinoline moiety is the cornerstone of these synthetic strategies. Several well-established cyclization reactions are employed, each with its own set of advantages and limitations.

The Skraup synthesis is a fundamental method for quinoline preparation, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org In the archetypal Skraup reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction can be violent, and the addition of ferrous sulfate (B86663) is often necessary to moderate it. wikipedia.org

For the synthesis of this compound, the starting material would be 3-chloro-2-methylaniline (B42847). The reaction with glycerol in the presence of sulfuric acid and an oxidizing agent leads to the formation of the desired product. google.com A modified Skraup reaction has been reported to reduce the violence of the reaction and increase the yield of the quinoline product. cdnsciencepub.com This synthesis can be carried out using the reaction mixtures from a Skraup synthesis of a corresponding methylquinoline compound from an appropriately substituted toluidine and (meth)acrolein in a sulfuric acid solution. google.com

A two-step synthesis starting from m-toluidine (B57737) can also be employed. The first step involves the Skraup synthesis to produce a mixture of 7- and 5-methylquinoline. brieflands.com This mixture can then be subjected to further reactions to introduce the chloro and nitro groups at the desired positions. brieflands.com

Table 1: Skraup Synthesis Adaptations for Substituted Quinolines

| Starting Aniline | Reagents | Product | Reference |

| 3-Chloro-2-methylaniline | Glycerol, H₂SO₄, Oxidizing Agent | This compound | google.com |

| m-Toluidine | Glycerol, H₂SO₄, Oxidizing Agent | Mixture of 7- and 5-methylquinoline | brieflands.com |

This table is interactive. Click on the headers to sort the data.

The Doebner-Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is catalyzed by acids. wikipedia.org It can be adapted to produce 2-methylquinolines. rsc.org

In the context of this compound, 3-chloro-2-methylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. The addition of oxidizing agents such as nitrobenzene or o-chloronitrobenzene has been shown to increase the yield of 8-chloro-2-methylquinoline (B1584612) in the Doebner-Miller reaction between o-chloroaniline and crotonaldehyde (B89634) or paraldehyde. jst.go.jp

The reaction mechanism is a subject of debate, with a proposed fragmentation-recombination mechanism. wikipedia.org The reaction can be carried out in a continuous flow reactor in water, offering a greener alternative. rsc.org

A direct and efficient method for the preparation of 7-chloro-8-methylquinoline (B132762) involves the reaction of 2-methyl-3-chloroaniline with acrolein. google.com This reaction is carried out in the presence of a monobasic inorganic acid, such as hydrogen chloride or hydrogen bromide, and a dehydrogenation reagent in an organic solvent. google.com This method avoids the use of sulfuric acid, thereby reducing the amount of alkaline waste generated during workup. google.com

A patent describes heating 3-chloro-o-toluidine and p-toluenesulfonic acid in dichlorobenzene, followed by the addition of acrolein, to yield 7-chloro-8-methylquinoline with a 77% yield. google.com Another variation involves heating 3-chloro-o-toluidine and p-toluenesulfonic acid in xylene and adding acrolein diethyl acetal (B89532) to obtain the product in 73% yield. google.com

Table 2: Synthesis of 7-Chloro-8-methylquinoline from 3-Chloro-o-toluidine and Acrolein Derivatives

This table is interactive. Click on the headers to sort the data.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction proceeds via a Schiff base intermediate and requires heating to high temperatures for cyclization. wikipedia.org While this method traditionally yields 4-hydroxyquinolines, modifications and subsequent reactions could potentially lead to the synthesis of this compound. For instance, the resulting 4-hydroxyquinoline (B1666331) could be chlorinated at the 4-position and the hydroxyl group subsequently removed.

Regioselective Functionalization and Chlorination Strategies

An alternative to direct synthesis is the functionalization of a pre-existing quinoline core. This approach relies on the ability to selectively introduce substituents at specific positions on the quinoline ring.

For the synthesis of this compound, one could start with 7-methylquinoline (B44030) and introduce a chlorine atom at the 8-position. The direct chlorination of 7-methylquinoline can be challenging due to the directing effects of the methyl group and the quinoline nitrogen.

A different strategy involves the regioselective chlorination of quinoline N-oxides. researchgate.net The N-oxide group can direct incoming electrophiles to specific positions, which can then be deoxygenated to yield the desired substituted quinoline.

Another approach involves the preparation of 7-chloroquinoline (B30040) derivatives through magnesiation. worktribe.comdurham.ac.uk This method uses mixed lithium-magnesium reagents to functionalize the quinoline ring at specific positions. worktribe.comdurham.ac.uk

Role of Oxidizing Agents in Reaction Yield and Selectivity

The selection of an oxidizing agent is crucial in many quinoline syntheses, significantly influencing both the reaction yield and the selectivity of the final product. In classical methods like the Skraup and Doebner-Miller reactions, oxidizing agents are essential for the cyclization and aromatization steps. wikipedia.orgpharmaguideline.com

In the Doebner-Miller synthesis of 8-chloro-2-methylquinoline from o-chloroaniline, the addition of oxidizing agents like nitrobenzene or o-chloronitrobenzene was found to increase the product yield. jst.go.jp However, other oxidizing agents such as m-dinitrobenzene, acetaldehyde, stannic chloride (SnCl₄), and iodine did not show a similar positive effect. jst.go.jp This highlights the specific role certain oxidants play in facilitating the desired reaction pathway.

Modern synthetic approaches often aim to replace harsh and stoichiometric oxidants with more benign alternatives. acs.org Molecular oxygen, for example, is increasingly used as a green oxidant in various catalytic cycles for quinoline synthesis. organic-chemistry.orgmdpi.comrsc.org This approach not to only minimizes the generation of toxic waste but can also improve the atom economy of the reaction. acs.org

Table 1: Effect of Oxidizing Agents on the Yield of 8-Chloro-2-methylquinoline This table is illustrative and based on general findings in quinoline synthesis. Specific yields for this compound may vary.

| Oxidizing Agent | Reactants | Effect on Yield |

| Nitrobenzene | o-chloroaniline, crotonaldehyde | Increased |

| o-Chloronitrobenzene | o-chloroaniline, crotonaldehyde | Increased |

| m-Dinitrobenzene | o-chloroaniline, crotonaldehyde | No significant increase |

| Acetaldehyde | o-chloroaniline, paraldehyde | No significant increase |

| Stannic Chloride (SnCl₄) | o-chloroaniline, paraldehyde | No significant increase |

| Iodine | o-chloroaniline, paraldehyde | No significant increase |

Catalytic Systems in Core Formation and Functionalization

Catalytic systems are central to the synthesis of quinolines, enabling the efficient formation of the core heterocyclic structure and allowing for subsequent functionalization. rsc.orgresearchgate.net Transition metal catalysts, in particular, have been extensively explored for their ability to facilitate C-H bond activation and cross-coupling reactions, which are key steps in many modern synthetic routes. researchgate.netmdpi.com

Rhodium, palladium, cobalt, and copper-based catalysts have all been successfully employed in the synthesis of quinoline derivatives. mdpi.comresearchgate.net These catalysts can play a dual role, first activating the C-H bonds of the starting materials and then mediating the cyclization process to form the quinoline ring. mdpi.com For example, a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the terminal oxidant provides an efficient route to 2,3-disubstituted quinolines. organic-chemistry.org

The functionalization of the pre-formed quinoline core is another area where catalytic systems are indispensable. The precise introduction of various functional groups at specific positions on the quinoline ring can significantly alter its chemical and biological properties. rsc.orgbrieflands.com For instance, cobalt-catalyzed C(8)–H-selective olefination and oxyarylation of quinoline-N-oxides have been developed. rsc.org

The choice of catalyst can also influence the regioselectivity of the reaction. For example, in the hydrogenation of substituted quinolines, the position of the substituent can direct the catalytic hydrogenation to either the carbocyclic or the heterocyclic ring. dicp.ac.cn

Table 2: Examples of Catalytic Systems in Quinoline Synthesis This table provides a general overview of catalytic systems; specific applications for this compound may require further investigation.

| Catalyst | Reaction Type | Reactants | Product Type |

| Palladium(II) chloride | Oxidative Cyclization | o-vinylanilines, alkynes | 2,3-disubstituted quinolines organic-chemistry.org |

| Rhodium complexes | C-H Activation/Cyclization | Aniline derivatives, alkynyl esters | Quinoline carboxylates mdpi.com |

| Copper(I) chloride | [4+1+1] Annulation | Ammonium (B1175870) salts, anthranils | 2,3-diaroylquinolines mdpi.com |

| Cobalt complexes | C-H Functionalization | Quinoline-N-oxides, terminal alkynes | C-8 functionalized quinolines rsc.org |

| Ruthenium complexes | [5+1] Annulation | 2-alkenylanilines, sulfoxonium ylides | Functionalized quinolines organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of "green" or environmentally benign synthetic methodologies for quinolines. researchgate.netijpsjournal.comtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.com

Performing reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry. nih.gov This approach can lead to reduced waste, lower costs, and sometimes even enhanced reaction rates and yields. Several methods for the synthesis of quinoline derivatives under solvent-free conditions have been reported. nih.govnih.govrsc.org

For example, the Friedländer condensation, a classical method for quinoline synthesis, can be effectively carried out under solvent-free conditions using various catalysts. nih.govrsc.org In one study, Fe₃O₄@SiO₂/ZnCl₂ was used as a magnetic nanocatalyst for the synthesis of quinolines from 2-aminoaryl ketones and α-methylene ketones with high yields. nih.gov Similarly, a copper-based metal-organic framework (CuBTC) has been shown to catalyze the Friedländer reaction under solvent-free conditions. rsc.org The use of a solid acid catalyst, such as silica-supported sodium hydrogensulfate (NaHSO₄·SiO₂), also allows for the efficient synthesis of trisubstituted quinolines without a solvent. arkat-usa.org

Solid-phase synthesis is another technique that can be considered a solvent-free approach, where reactions are carried out on a solid support. acs.orgclockss.orgacs.org This method simplifies purification and can be adapted for combinatorial synthesis to generate libraries of quinoline derivatives. acs.orgclockss.org

The use of environmentally benign reagents and oxidants is a cornerstone of green quinoline synthesis. organic-chemistry.orgrsc.org Molecular oxygen is an ideal green oxidant as its byproduct is water. organic-chemistry.orgmdpi.comrsc.org Numerous studies have demonstrated the successful use of molecular oxygen in the palladium-catalyzed synthesis of quinolines. organic-chemistry.org

In addition to molecular oxygen, other green reagents are being explored. For example, glycerol, a byproduct of biodiesel production, has been used as a green and recyclable solvent for the synthesis of quinoline derivatives. rjptonline.org Formic acid has also been investigated as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

The development of catalysts that can operate under mild conditions and utilize green oxidants is an active area of research. For instance, a sustainable synthesis of functionalized quinolines has been developed using catalytic glucose-derived ionic liquids and copper with molecular oxygen as the oxidant. rsc.org

The design of efficient and recyclable catalysts is crucial for minimizing waste in chemical synthesis. acs.org Nanocatalysts, in particular, have shown great promise in this area due to their high surface area-to-volume ratio and unique catalytic properties. acs.orgnih.gov Magnetic nanocatalysts, such as those based on iron oxide, are especially attractive because they can be easily separated from the reaction mixture using an external magnet and reused multiple times, significantly reducing catalyst waste. nih.govnih.gov

Examples of such recyclable catalysts include Fe₃O₄@SiO₂/isoniazid/Cu(II) and Fe₃O₄@SiO₂-imid-PMAⁿ nanoparticles, which have been used for the synthesis of quinoline derivatives with good yields and high purity. nih.govnih.gov The development of catalysts supported on solid materials, like silica (B1680970) gel or polymers, is another strategy to facilitate catalyst recovery and reuse. arkat-usa.org For example, propylsulfonic acid functionalized silica gel has been used as a recyclable catalyst in the microwave-assisted synthesis of polysubstituted quinolines. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.govbenthamdirect.comacs.orgtandfonline.com The application of microwave irradiation has been successfully demonstrated in various quinoline syntheses. tandfonline.comnih.govacs.orgtandfonline.comjmpas.com

For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant reduction in reaction time when performed under microwave irradiation, although the yield was not improved. nih.gov In another example, a catalyst-free, one-pot multicomponent reaction for the synthesis of quinoline derivatives under microwave irradiation resulted in excellent yields in a much shorter time frame compared to the classical method. tandfonline.com

Microwave-assisted synthesis can be combined with other green chemistry principles, such as the use of solvent-free conditions or recyclable catalysts, to further enhance the environmental sustainability of the process. For example, the synthesis of polysubstituted quinoline derivatives has been achieved under solvent-free microwave conditions using a recyclable propylsulfonic acid-functionalized silica catalyst. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis This table is illustrative and based on general findings. Specific conditions and results for this compound may differ.

| Reaction | Method | Reaction Time | Yield |

| Synthesis of quinoline derivatives | Conventional Heating | 4–6 h | 72–90% tandfonline.com |

| Synthesis of quinoline derivatives | Microwave Irradiation | 8–10 min | 88–96% tandfonline.com |

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional Heating | Several hours | Comparable |

| Skraup synthesis of 7-amino-8-methylquinoline | Microwave Irradiation | Shorter | Comparable nih.gov |

Visible Light-Mediated Methodologies

The synthesis of this compound has been accomplished using visible light-promoted organocatalysis. This approach represents a significant advancement in green chemistry, avoiding the use of hazardous metallic catalysts and relying on light as a clean energy source. acs.orgnih.gov

Researchers have developed a system that utilizes U.S. Food and Drug Administration (FDA)-certified food dyes as organocatalysts for the chlorination of aromatic and heteroaromatic compounds. acs.orgnih.gov In this context, this compound was synthesized from 7-methylquinoline via a light-promoted chlorination reaction. acs.orgnih.govamazonaws.com

The methodology employs an organic dye, specifically Fast Green FCF, as a visible-light photoredox catalyst (VLPC). acs.orgnih.gov This catalyst, when activated by visible light, is believed to initiate a single electron oxidation of the chlorinating agent, N-chlorosuccinimide (NCS). This process effectively amplifies the electrophilicity of the chlorine atom, facilitating the chlorination of the quinoline substrate under mild conditions. acs.orgnih.gov The reaction is conducted at room temperature and is open to the air, simplifying the experimental setup. nih.gov

The study demonstrated that this visible-light-driven method could successfully produce this compound, although the yield was modest. acs.orgresearchgate.net The final product was isolated as a yellow oily solid after purification by column chromatography. acs.orgnih.gov

Interactive Data Table: Visible Light-Mediated Synthesis of this compound

| Parameter | Details | Reference |

| Starting Material | 7-Methylquinoline | acs.orgamazonaws.com |

| Product | This compound | acs.orgnih.gov |

| Catalyst | Fast Green FCF (an FDA-certified food dye) | nih.gov |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | nih.gov |

| Energy Source | White LED Light Chamber | nih.gov |

| Solvent | Acetonitrile (CH₃CN) | nih.gov |

| Temperature | Room Temperature (20 °C) | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Atmosphere | Open to air | nih.gov |

| Yield | 31% | acs.orgresearchgate.net |

| Purification | Column Chromatography (Hexanes:EtOAc 80:20) | acs.orgresearchgate.net |

Ultrasound-Assisted Synthetic Routes

Currently, specific research detailing the synthesis of this compound through ultrasound-assisted routes is not available in the reviewed scientific literature. While sonochemical methods are employed for the synthesis of various quinoline derivatives, often leading to enhanced reaction rates and yields, a direct application for the preparation of this compound has not been explicitly documented. nih.govresearchgate.netcu.edu.eg

Spectroscopic and Structural Characterization of 8 Chloro 7 Methylquinoline

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quinoline (B57606) derivatives is a crucial technique for both identification and quantification. In the analysis of a reaction mixture containing 7-methylquinoline (B44030) and 5-methylquinoline, GC-MS was employed to determine the relative proportions of the isomers. The total ion chromatogram (TIC) scan revealed two distinct peaks, with integrations suggesting a 2:1 ratio of 7-methylquinoline to 5-methylquinoline, corresponding to approximately 70% and 30% of the mixture, respectively. brieflands.com This demonstrates the utility of GC-MS in resolving and quantifying isomeric products in a chemical synthesis. brieflands.com Further studies have utilized automated thermal desorption-GC/MS as a solvent-free method for screening hazardous compounds, including various quinolines, in consumer textiles. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds. In the study of 2-chloro-8-methyl-3-formylquinoline, FAB-MS was used to determine the molecular weight. ijpsdronline.comresearchgate.net The mass spectrum registered a prominent molecular ion (M+) peak. ijpsdronline.com This technique is also valuable for analyzing complex molecules, such as in the identification of the nucleoside antitumor antibiotic toyocamycin (B1682990) in fermentation broth, where FAB-MS, in conjunction with HPLC, was used to monitor the compound at various stages. nih.gov The process involves bombarding the sample, which is dissolved in a non-volatile matrix like glycerol (B35011), with a high-energy beam of atoms, typically xenon or argon. nih.govlibretexts.org This causes the sample molecules to be sputtered into the gas phase as ions, which can then be analyzed by the mass spectrometer. libretexts.org

Analysis of Mass Fragmentation Patterns

The mass fragmentation patterns of quinoline derivatives provide valuable structural information. For 2-chloro-8-methyl-3-formylquinoline, the FAB-MS spectrum showed a molecular ion (M+) peak at m/z 205 (100%) and an M+2 peak at m/z 207 (30%), which is characteristic of the presence of a chlorine atom. ijpsdronline.com Other significant fragments were observed at m/z 204 (due to the loss of a hydrogen atom), m/z 176 (loss of a CHO group), and m/z 169 (loss of HCl). ijpsdronline.com The stability of the molecular ion is a notable feature in the mass spectra of many quinolinone derivatives. mdpi.com The fragmentation of methoxyquinolines has also been studied, revealing that these compounds undergo characteristic fragmentation patterns, including the loss of a methyl group followed by the loss of carbon monoxide. cdnsciencepub.commcmaster.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 8-Chloro-7-methylquinoline and its derivatives exhibits characteristic absorption bands. For instance, in the spectrum of 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, prominent peaks were observed at 3151 and 3118 cm⁻¹ (C-H stretching), 2924 and 2852 cm⁻¹ (aliphatic C-H stretching), and 1594 cm⁻¹ (C=N stretching). mdpi.com Similarly, the IR spectrum of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-7-methylquinoline showed characteristic bands at 3385 cm⁻¹ (N-H stretching), 3076 cm⁻¹ (aromatic C-H stretching), 1617 cm⁻¹ (C=C stretching), and 737 cm⁻¹ (C-Cl stretching). samipubco.com The IR spectra of 7-chloro-2-methylquinoline (B49615) and 8-chloro-2-methylquinoline (B1584612) have also been documented, providing a basis for the identification of these compounds. nih.govnih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of quinoline derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. For quinolin-8-yl 4-chlorobenzoate (B1228818), absorption bands were observed at 205/229 nm and 243 nm, which are attributed to π → π* transitions of the quinoline and 4-chlorobenzoate chromophores, respectively. mdpi.com An additional band at 278 nm is associated with an n → π* transition. mdpi.com The incorporation of different substituents onto the quinoline ring can cause shifts in these absorption bands. mdpi.com The aggregation of quinoline derivatives in solution can also influence their UV-Vis spectra. mdpi.com Standardized methods for recording UV-Vis absorption spectra recommend using a double-beam spectrophotometer and preparing solutions at concentrations that yield an absorbance maximum between 0.5 and 1.5. oecd.org

X-Ray Diffraction (XRD) Studies

Single Crystal X-Ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique has been applied to several derivatives of this compound to elucidate their precise molecular geometries and intermolecular interactions.

For the related compound, 8-chloro-2-methylquinoline , the crystal structure was determined to be orthorhombic with the space group P ca21. nih.govresearchgate.net The unit cell parameters were found to be a = 12.7961(9) Å, b = 5.0660(4) Å, and c = 13.1181(9) Å, with a cell volume of 850.38(11) ų. nih.gov The crystal packing of this compound exhibits π–π stacking interactions between the heterocyclic and aromatic rings, with a centroid–centroid distance of 3.819 Å. nih.gov

In another example, 2-chloro-8-methylquinoline-3-carbaldehyde , the crystal system is orthorhombic with the space group P 21 21 21. iucr.org The unit cell dimensions are a = 6.8576(5) Å, b = 7.4936(6) Å, and c = 18.5003(14) Å, resulting in a volume of 950.70(13) ų. iucr.org The quinoline ring system in this molecule is essentially planar. iucr.org

The crystal structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline was found to be monoclinic with the space group P 21/n. iucr.org Its unit cell parameters are a = 11.9975(2) Å, b = 8.45037(15) Å, c = 12.95869(19) Å, β = 96.7619(16)°, and the volume is 1304.66(4) ų. iucr.org The crystal packing is stabilized by π–π stacking interactions between the quinoline rings of adjacent molecules. iucr.org

Table of Crystallographic Data for Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 8-Chloro-2-methylquinoline | C₁₀H₈ClN | Orthorhombic | P ca21 | 12.7961(9) | 5.0660(4) | 13.1181(9) | 90 | 850.38(11) |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | Orthorhombic | P 21 21 21 | 6.8576(5) | 7.4936(6) | 18.5003(14) | 90 | 950.70(13) |

| 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline | C₁₅H₁₂ClN₃O | Monoclinic | P 21/n | 11.9975(2) | 8.45037(15) | 12.95869(19) | 96.7619(16) | 1304.66(4) |

Powder X-Ray Diffraction Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a solid material. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, providing information on the crystal structure, phase purity, and lattice parameters.

Given the structural similarities, it is anticipated that the crystal structure of this compound would also be stabilized by π–π stacking interactions. The precise crystallographic parameters, such as the space group and unit cell dimensions, would require experimental determination. A typical summary of such crystallographic data obtained from a single-crystal or powder diffraction experiment is presented in the table below.

| Crystallographic Parameter | Description | Example Value (for 8-chloro-2-methylquinoline) nih.gov |

|---|---|---|

| Molecular Formula | The chemical formula of the compound. | C₁₀H₈ClN |

| Molecular Weight | The mass of one mole of the compound. | 177.62 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The group of symmetry operations of the crystal. | Pca2₁ |

| Unit Cell Dimensions | The lengths of the edges of the unit cell. | a = 12.7961 (9) Å |

| b = 5.0660 (4) Å | ||

| c = 13.1181 (9) Å | ||

| Unit Cell Volume (V) | The volume of the unit cell. | 850.38 (11) ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

Photoemission Spectroscopy (Valence and Core Level)

Photoemission Spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. sdmcujire.in It operates on the principle of the photoelectric effect, where irradiating a sample with photons of sufficient energy causes the emission of electrons. By analyzing the kinetic energy of these photoemitted electrons, one can determine their binding energies, providing information about the elemental composition, chemical states, and valence band structure. researchgate.net The technique is broadly divided into X-ray Photoelectron Spectroscopy (XPS) for core-level electrons and Ultraviolet Photoelectron Spectroscopy (UPS) for valence-level electrons.

No specific experimental PES data for this compound has been reported. However, the electronic structure can be inferred from studies on quinoline and its substituted derivatives. researchgate.netresearchgate.net The core-level spectra are particularly informative. The C 1s spectrum of this compound is expected to show multiple peaks due to the different chemical environments of the carbon atoms. The carbon atom (C8) bonded to the electronegative chlorine atom would exhibit a shift to a higher binding energy compared to the other aromatic carbons. Similarly, the carbon atom (C7) attached to the electron-donating methyl group would show a slight shift to lower binding energy. The nitrogen atom in the quinoline ring also influences the binding energies of adjacent carbons. researchgate.net

The N 1s spectrum would provide information on the chemical state of the nitrogen atom. The Cl 2p core-level spectrum is expected to show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling, with binding energies characteristic of a covalent C-Cl bond in an aromatic system. researchgate.net The valence band spectrum, typically probed by UPS, would reveal the structure of the molecular orbitals, including the highest occupied molecular orbital (HOMO), which is crucial for understanding the compound's reactivity and electronic properties.

| Core Level | Expected Feature | Basis for Expectation |

|---|---|---|

| C 1s | Multiple peaks; C-Cl shifted to higher binding energy, C-CH₃ to lower. | Analysis of 4-chloroquinoline (B167314) and 4-amino-7-chloroquinoline shows distinct peaks for carbons bonded to electronegative/electropositive groups. researchgate.net |

| N 1s | Single peak characteristic of a pyridine-like nitrogen. | Consistent with data from parent quinoline and its derivatives. researchgate.net |

| Cl 2p | Spin-orbit doublet (2p₃/₂, 2p₁/₂) indicative of a C-Cl bond. | Observed in XPS studies of various chlorinated quinolines. researchgate.net |

| Valence Band | Features corresponding to molecular orbitals of the substituted quinoline system. | Valence spectra of quinoline show distinct bands assigned to specific molecular orbitals. researchgate.netresearchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects chemical species with unpaired electrons. It is highly specific to paramagnetic substances, such as free radicals, radical ions, and transition metal complexes. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.

For this compound in its ground state, all electrons are paired, making it a diamagnetic molecule. Therefore, it is "ESR-silent" and cannot be directly studied by this technique.

However, ESR spectroscopy would be an indispensable tool for characterizing paramagnetic derivatives of this compound. Such species could be generated through several means:

Radical Ion Formation: One-electron oxidation or reduction of the molecule would produce a radical cation or radical anion, respectively, both of which are paramagnetic and would yield a distinct ESR spectrum.

Complexation with Paramagnetic Metals: Coordination of this compound to a paramagnetic metal ion (e.g., Cu(II), Mn(II)) would result in a complex that is ESR-active. researchgate.netresearchgate.net

The resulting ESR spectrum would provide detailed information about the electronic environment of the unpaired electron. Key parameters include the g-factor, which is sensitive to the electronic structure, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵Cl, ³⁷Cl) and provide information about the delocalization of the unpaired electron across the molecule.

| Parameter | Information Provided | Applicability to this compound Derivatives |

|---|---|---|

| g-factor | Characterizes the electronic environment of the unpaired electron. | Would help identify the nature of the paramagnetic species (e.g., organic radical vs. metal complex). |

| Hyperfine Coupling (A) | Measures the interaction of the unpaired electron with magnetic nuclei. | Would map the spin density distribution across the quinoline ring system in a radical ion. |

| Number of Lines | Determined by the number and type of interacting nuclei. | Would confirm which atoms (N, H, Cl) are interacting with the unpaired electron. |

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a compound, determining the potentials at which it can be oxidized or reduced. mdpi.com In a CV experiment, the voltage applied to a solution containing the analyte is swept linearly, and the resulting current is measured. The resulting plot of current versus voltage, a voltammogram, reveals the oxidation and reduction potentials.

Direct electrochemical data for this compound is not available in the examined literature. Nevertheless, the electrochemical behavior can be predicted based on studies of related quinoline derivatives. nih.govrsc.org The quinoline ring itself is electrochemically active. The presence of substituents significantly influences the redox potentials. The electron-donating methyl group at the C7 position is expected to make the molecule easier to oxidize compared to the unsubstituted quinoline. Conversely, the electron-withdrawing chlorine atom at the C8 position will make the molecule more difficult to oxidize but easier to reduce. Studies on other methylated quinolines have shown that the presence of a methyl group facilitates oxidation. mdpi.comresearchgate.net

Therefore, the cyclic voltammogram of this compound would be expected to show at least one oxidation wave and one reduction wave within the potential window of common organic solvents. The precise potentials of these redox events are determined by the combined electronic effects of the chloro and methyl substituents.

| Electrochemical Event | Expected Potential Range | Influencing Factors | Supporting Evidence |

|---|---|---|---|

| Oxidation (Anodic Peak) | Moderately positive potential | The electron-donating methyl group facilitates the removal of an electron. | Studies on methylated quinolines show they are more easily oxidized. mdpi.comresearchgate.net |

| Reduction (Cathodic Peak) | Moderately negative potential | The electron-withdrawing chlorine atom and the quinoline nitrogen facilitate the acceptance of an electron. | Quinolinium salts show reduction potentials typically between -0.4 V and -1.1 V. nih.gov |

Chemical Reactivity and Transformations of 8 Chloro 7 Methylquinoline

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring of 8-Chloro-7-methylquinoline is a key site for chemical reactions. Its lone pair of electrons imparts basic properties and allows it to participate in reactions such as N-oxidation and quaternization.

One significant reaction is the oxidation of the quinoline nitrogen to form the corresponding N-oxide. This transformation is a common strategy in synthetic chemistry to modify the electronic properties of the quinoline ring and to direct further functionalization. For instance, the N-oxide of a quinoline can act as a directing group, facilitating reactions at specific positions on the ring, such as C-H activation at the C-8 position. researchgate.netresearchgate.net The oxidation of 7-chloro-8-methylquinoline (B132762) to its N-oxide derivative has been noted as a viable synthetic step. smolecule.com

Furthermore, the basic nature of the quinoline nitrogen allows for quaternization reactions. This involves the reaction of the heterocycle with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. google.com This process has been demonstrated in related quinoline systems, for example, in the synthesis of precursors for herbicides starting from 8-chloro-3-methylquinoline, which involves a quaternization step. arkat-usa.org These reactions convert the neutral quinoline into a positively charged quinolinium salt, which significantly alters its reactivity and physical properties.

Chemical Transformations at the Chloro-Substituted Position (C-8)

The chlorine atom at the C-8 position of this compound is susceptible to a range of chemical transformations, primarily through nucleophilic substitution pathways. This reactivity allows for the introduction of various functional groups at this position.

Nucleophilic Substitution Reactions

The chloro group at the C-8 position can be displaced by a variety of nucleophiles. While the reactivity at C-8 can be lower than at other positions like C-2 or C-4 in some quinoline systems, these substitutions are often achievable, sometimes requiring metal catalysis. mdpi.compublish.csiro.au Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the amination of 8-chloroquinolines, although they are less studied compared to other isomers. mdpi.com

Thiation Reactions

Thiation involves the conversion of the C-Cl bond to a C-S bond, often leading to the formation of thiols or thiones. The reaction of 8-chloroquinoline (B1195068) with sodium hydrosulfide (B80085) (NaSH) provides a direct route to the corresponding quinoline-8-thiol. In related 8-methylquinoline (B175542) systems, such as 4-chloro-8-methylquinolin-2(1H)-one, thiation has been achieved using reagents like thiourea (B124793) or phosphorus pentasulfide, although the latter can lead to lower yields. mdpi.comresearchgate.net These reactions demonstrate the feasibility of introducing a sulfur-containing functional group at the site of the chlorine atom.

Hydrazination and Amination Reactions

The chlorine atom at C-8 can be readily substituted by nitrogen-based nucleophiles like hydrazine (B178648) and various amines.

Hydrazination: The displacement of a chloro group by hydrazine hydrate (B1144303) is a known transformation for chloroquinolines. In studies on 2,4-dichloro-8-methylquinoline, hydrazine has been shown to selectively displace the chlorine at the C-4 position, indicating the susceptibility of the chloro-substituted quinoline core to this type of nucleophilic attack. mdpi.com

Amination: The direct amination of 8-chloroquinoline to produce 8-aminoquinoline (B160924) is a documented synthetic method. wikipedia.org More advanced methods, such as palladium-catalyzed amination, have been applied to various dichloroquinolines to install amino groups at the C-8 position. mdpi.comresearchgate.net For example, 4,8-dichloroquinoline (B1582372) has been successfully reacted with adamantane-containing amines in the presence of a palladium catalyst to yield N-substituted 8-chloroquinolin-4-amines, showcasing substitution at the C-4 position while leaving the C-8 chloro intact, and in other cases, diamination products are formed. mdpi.com

Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines This table presents data for related dichloroquinoline compounds to illustrate the reactivity at the C-8 position.

| Starting Material | Amine Reagent | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,8-dichloroquinoline | 1-(Adamantan-1-yl)methanamine | Pd(dba)₂ / BINAP | N-(Adamantan-1-ylmethyl)-8-chloroquinolin-2-amine | 64% | mdpi.com |

| 4,8-dichloroquinoline | N-(Adamantan-1-yl)ethan-1-amine | Pd(dba)₂ / BINAP | N-(Adamantan-1-ylmethyl)-8-chloroquinolin-4-amine | 67% | researchgate.net |

| 4,8-dichloroquinoline | 1-Adamantyl(phenyl)methylamine | Pd(dba)₂ / BINAP | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine | 70% | mdpi.com |

Azidation Reactions

The introduction of an azide (B81097) group (N₃) at the C-8 position can be accomplished via nucleophilic substitution using an azide salt, such as sodium azide. This reaction has been demonstrated on the 8-methylquinoline scaffold. For instance, 4-chloro-8-methylquinolin-2(1H)-one reacts with sodium azide in DMF to furnish the corresponding 4-azido derivative. mdpi.com Similarly, other chloroquinoline derivatives have been converted to their azido (B1232118) counterparts through nucleophilic substitution, which can then be used in further synthetic transformations like "click" chemistry or reduction to amines. mdpi.comscielo.brrsc.org

Thiolation Reactions

Thiolation refers to the introduction of a thiol (-SH) or thiolate (-S-) group. A direct and effective method for the thiolation of 8-chloroquinoline involves its reaction with sodium hydrosulfide (NaSH) in a solvent like dimethylformamide (DMF), which yields sodium quinoline-8-thiolate (B11517215) with high efficiency. Additionally, studies on related compounds like 4-chloro-8-methylquinoline-2(1H)-thione have shown that it can react with various thiols, such as ethanethiol, butanethiol, and thiophenol, in the presence of a base to form the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com

Table 2: Thiolation Reactions on Chloroquinoline Systems This table includes data from 8-chloroquinoline and a closely related 8-methylquinoline derivative to illustrate thiolation reactivity.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-chloroquinoline | Sodium Hydrosulfide (NaSH) | DMF, 80°C | Sodium quinoline-8-thiolate | 80-85% | |

| 4-chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | Sodium ethoxide, ethanol, reflux | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione | Not specified | mdpi.com |

| 4-chloro-8-methylquinoline-2(1H)-thione | Butanethiol | Sodium ethoxide, ethanol, reflux | 4-(Butylthio)-8-methylquinoline-2(1H)-thione | Not specified | mdpi.com |

| 4-chloro-8-methylquinoline-2(1H)-thione | Thiophenol | Sodium ethoxide, ethanol, reflux | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | Not specified | mdpi.com |

Reactions at the Methyl-Substituted Position (C-7)

The methyl group at the C-7 position is a key site for functionalization.

The methyl group of this compound can be selectively oxidized to a carboxylic acid group. One established method involves direct oxidation using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com This process is typically carried out at elevated temperatures, for instance, between 120°C and 180°C. google.com The use of nitrogen dioxide, the anhydride (B1165640) of nitric acid, is also a viable alternative. google.com

Another approach utilizes N-hydroxyphthalimide compounds and azobisisobutyronitrile as catalysts with oxygen as the oxidant. patsnap.com This method is promoted as a greener alternative, as it avoids the generation of waste acid and allows for a simpler work-up to obtain high-purity 7-chloro-8-quinolinecarboxylic acid. patsnap.com

Table 1: Conditions for Selective Oxidation of the Methyl Group

| Oxidizing Agent | Catalyst(s) | Temperature | Product |

|---|---|---|---|

| Nitric Acid/Nitrogen Dioxide | Sulfuric Acid, Vanadium(V)/Vanadium(IV) compound | 120-180°C | 7-Chloroquinoline-8-carboxylic acid |

| Oxygen | N-hydroxyphthalimide, Azobisisobutyronitrile | Lower reaction temperature | 7-Chloro-8-quinolinecarboxylic acid |

While direct halogenation of the methyl group of this compound is a potential transformation, specific examples in the literature are more focused on halogenation of the quinoline ring itself. researchgate.netevitachem.com However, general principles of benzylic halogenation suggest that this transformation is feasible. For instance, the synthesis of 7-chloro-3-methylquinoline-8-carboxylic acid has been reported to proceed through a bromomethyl intermediate, indicating that halogenation of a methyl group on a similar quinoline scaffold is a known synthetic step. google.com

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic systems like quinoline. dalalinstitute.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution on the quinoline ring is directed by the existing substituents. The chloro and methyl groups on this compound will influence the regioselectivity of these reactions. Halogens are generally deactivating but ortho-, para-directing, while alkyl groups are activating and also ortho-, para-directing. dalalinstitute.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. youtube.com

For substituted quinolines, the site of electrophilic attack is influenced by the electronic effects of the substituents. youtube.com

Reduction Reactions of Functional Groups

The functional groups on this compound can undergo reduction. For instance, if the methyl group were oxidized to a carboxylic acid, this group could be reduced to an alcohol or an aldehyde using appropriate reducing agents. smolecule.com Common reducing agents for such transformations include lithium aluminum hydride and sodium borohydride. smolecule.com The quinoline ring itself can also be reduced under certain conditions to yield dihydroquinolines. evitachem.com

General Oxidation Reactions of the Quinoline Core

The quinoline core of this compound can undergo oxidation to form quinoline N-oxides. evitachem.comsmolecule.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (mCPBA). smolecule.comnih.gov The formation of an N-oxide can be a key step in further functionalization of the quinoline ring system. nih.gov For example, an N-oxide can be a precursor for introducing a chloro group at the 2-position by reaction with phosphorus oxychloride (POCl3). nih.gov

Synthesis and Research of Derivatives of 8 Chloro 7 Methylquinoline

Functionalization at Peripheral Positions (e.g., C-2, C-3, C-4)

The peripheral positions of the 8-chloro-7-methylquinoline core, namely C-2, C-3, and C-4, offer versatile sites for chemical manipulation, enabling the introduction of a wide range of functional groups.

Synthesis of Quinolinecarboxylic Acid Derivatives

The introduction of carboxylic acid moieties at different positions of the quinoline (B57606) ring is a key strategy for creating valuable intermediates.

One method for the synthesis of 7-chloro-8-methylquinoline-2,3-dicarboxylic acid involves the cyclization of 2-methyl-3-chloroaniline with acrolein. smolecule.com Another approach is the oxidation of 7-chloro-8-methylquinoline (B132762) using N-hydroxyphthalimide as a catalyst. smolecule.com The Friedländer condensation, a classic method for quinoline synthesis, can also be employed by reacting o-toluidine (B26562) derivatives with diethyl oxalate. smolecule.com

The preparation of 7-chloroquinoline-8-carboxylic acid can be achieved through the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.com This oxidation is typically carried out using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com The reaction is generally conducted at elevated temperatures, for instance, between 120°C and 180°C. google.com

For the synthesis of 7-chloro-8-methylquinoline-3-carboxylic acid, the chlorination of 8-methylquinoline-3-carboxylic acid is a common route. This is often accomplished by reacting the starting material with thionyl chloride.

A general method for preparing 7-chloroquinoline-8-carboxylic acids involves the direct oxidation of the corresponding 8-methylquinoline compound with nitric acid or nitrogen dioxide in the presence of sulfuric acid and a soluble vanadium compound. google.com

| Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid | Cyclization | 2-methyl-3-chloroaniline, acrolein | smolecule.com |

| 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid | Oxidation | N-hydroxyphthalimide | smolecule.com |

| 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid | Friedländer Condensation | o-toluidine derivatives, diethyl oxalate | smolecule.com |

| 7-Chloroquinoline-8-carboxylic acid | Direct Oxidation | Nitric acid, sulfuric acid, vanadium compound | google.com |

| 7-Chloro-8-methylquinoline-3-carboxylic acid | Chlorination | Thionyl chloride |

Preparation of Carbonyl Chloride Derivatives

Quinoline-8-carbonyl chloride is a reactive intermediate synthesized from quinoline-8-carboxylic acid. The process involves treating the carboxylic acid with an excess of thionyl chloride (SOCl₂) at a temperature of 60–70°C for about 3 hours. Following the reaction, the excess thionyl chloride is removed through evaporation, yielding the crude carbonyl chloride which is often used directly in subsequent reactions. This acyl chloride is a critical building block for creating amide bonds.

Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann, Duff Methodologies)

Formylation reactions are crucial for introducing aldehyde groups onto the quinoline ring, which can then be further modified.

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in The reaction typically involves treating the substituted acetanilide (B955) with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by heating. niscpr.res.iniucr.org This method has been successfully applied to produce 2-chloro-3-formyl-8-methyl quinoline in high yields. chemijournal.com The reaction is generally efficient and works well for acetanilides with electron-donating groups. niscpr.res.in The resulting 2-chloro-3-formylquinolines are versatile intermediates for further transformations. niscpr.res.inrsc.org

The Reimer-Tiemann reaction offers another route for formylation, particularly for preparing 3-formyl derivatives. researchgate.net This reaction typically involves the use of chloroform (B151607) in an alkaline medium. sciencemadness.org While effective for some substrates, the presence of electron-withdrawing groups on the phenol (B47542) ring can lead to lower yields. sciencemadness.org The mechanism involves the generation of dichlorocarbene (B158193) as the reactive intermediate. sciencemadness.org

The Duff reaction utilizes hexamine as the formylating agent and is particularly effective for the formylation of phenols with strongly electron-donating substituents, with formylation occurring preferentially at the ortho position. wikipedia.org The reaction mechanism is thought to involve the protonation of hexamine, which then acts as an electrophile. wikipedia.org

These formylation methods provide access to quinoline aldehydes that serve as precursors for a variety of other derivatives, including Schiff bases and fused heterocyclic systems. rsc.orgnih.gov

Introduction of Diverse Halogen Substituents (e.g., Bromo-substituted derivatives)

The introduction of bromine atoms onto the quinoline scaffold can be achieved through electrophilic aromatic substitution. For instance, the bromination of 8-methylquinoline at the 7-position can be accomplished using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is typically carried out in a solvent such as dichloromethane (B109758) or chloroform at controlled temperatures to minimize side reactions.

Another approach involves the Skraup condensation, a one-pot reaction that cyclizes aniline (B41778) derivatives with glycerol (B35011) under acidic conditions to form the quinoline core. For example, 7-bromo-8-methylquinoline (B592043) can be synthesized from 3-bromo-5-methylaniline (B1274160) using this method.

The synthesis of various bromo-substituted quinolines has been reported, including 8-bromo-2,4-dichloro-7-methoxy-quinoline and its derivatives formed through Suzuki coupling reactions with different boronic acids. google.com

| Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 7-Bromo-8-methylquinoline | Electrophilic Bromination | Bromine (Br₂) or NBS, FeBr₃ | |

| 7-Bromo-8-methylquinoline | Skraup Condensation | 3-Bromo-5-methylaniline, glycerol, sulfuric acid | |

| 8-Bromo-2,4-dichloro-7-methoxy-quinoline derivatives | Suzuki Coupling | 8-bromo-2,4-dichloro-7-methoxy-quinoline, boronic acids, Pd(PPh₃)₄, K₂CO₃ | google.com |

Synthesis of Other Alkyl and Aryl Substituted Derivatives

The functionalization of the this compound core extends to the introduction of various alkyl and aryl groups, often through palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-substituted 7-chloroquinoline (B30040) derivatives can be achieved by reacting an organozinc reagent, generated from the corresponding iodoquinoline, with aryl iodides in the presence of a palladium catalyst like Pd(PPh₃)₄. worktribe.com This methodology allows for the introduction of a range of arylated derivatives. worktribe.com

Furthermore, the synthesis of 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles from heterocyclic N-oxides can be accomplished using copper catalysis in the presence of lithium fluoride (B91410) or magnesium chloride. organic-chemistry.org This method has been utilized for the scaffold decoration of various complex N-heterocycles. organic-chemistry.org

Annulation of Additional Heterocyclic Rings (e.g., Imidazole, Triazole, Thiazole)

The fusion of additional heterocyclic rings to the this compound framework leads to the formation of complex polycyclic systems with potentially enhanced biological activities.

Annulation of an Imidazole Ring

The synthesis of imidazo[4,5-g]quinolines has been described, often starting from appropriately substituted quinoline precursors. researchgate.net These synthetic routes can lead to compounds with interesting antimycobacterial properties. researchgate.net

Annulation of a Triazole Ring

The construction of triazoloquinolines can be achieved through various synthetic strategies. One approach involves the reaction of 2-chloro-4-methyl/phenyl-quinoline with sodium azide (B81097) to form novel substituted-3H- smolecule.comgoogle.comCurrent time information in Bangalore, IN.triazolo-[2,3-b]quinolines. sciensage.info Another method describes a palladium-catalyzed C-H functionalization of triazoles to synthesize quinoline-fused triazolo-azepine/oxepine derivatives. rsc.org The synthesis of triazolo[4,5-g]quinolines has also been reported, highlighting their potential as antimycobacterial agents. researchgate.net

Annulation of a Thiazole (B1198619) Ring

The fusion of a thiazole ring to the quinoline system can result in thiazoloquinolines, a class of compounds with diverse biological activities. researchgate.net The Skraup reaction on 5-amino-2-methylbenzothiazole (B86132) is one method to synthesize thiazolo[4,5-f]quinoline (B14748581) and thiazolo[5,4-g]quinoline. researchgate.net Research has also focused on the synthesis of thiazolo[5,4-f]quinazolines, which have shown potential as kinase inhibitors. nih.govnih.gov

| Fused Heterocycle | Synthetic Approach | Starting Material/Key Intermediate | Reference |

|---|---|---|---|

| Imidazole | - | Substituted quinolines | researchgate.net |

| Triazole | Reaction with sodium azide | 2-Chloro-4-methyl/phenyl-quinoline | sciensage.info |

| Triazole | Pd-catalyzed C-H functionalization | Triazoles and quinoline derivatives | rsc.org |

| Thiazole | Skraup reaction | 5-Amino-2-methylbenzothiazole | researchgate.net |

| Thiazole | - | - | nih.govnih.gov |

Development and Study of Quinolinequinone Derivatives

The transformation of quinoline structures into quinolinequinones is a key area of research, often aimed at creating compounds with specific electronic and reactive properties. Starting from derivatives of 8-hydroxyquinoline (B1678124), synthetic routes can lead to a variety of quinoline-5,8-diones. For instance, 7-aminoquinoline-5,8-diones can be efficiently prepared from 8-hydroxy-2-methylquinoline. nih.gov Another approach involves starting with 6-methoxyquinoline (B18371) to produce 6-methoxy-2-chloroquinoline-5,8-dione, which can be further modified. nih.gov

A common strategy for creating novel quinolinequinone derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods allow for the introduction of various aryl and amino groups onto the quinolinequinone core. nih.govscienceopen.com For example, 6,7-dihalo-5,8-quinolinequinones can be functionalized with aryl boronic acids to yield a range of substituted products. scienceopen.comresearchgate.net

The conversion of 6,7-dichloro-5,8-quinolinedione into a quinoline-ortho-quinone has been observed during complexation with metal ions in protic solvents, highlighting the influence of the chemical environment on the final structure. researchgate.net The synthetic versatility allows for the creation of a library of quinolinequinone derivatives with varied substitution patterns, which is crucial for systematic studies. dergipark.org.tr

Metal Complexation and Ligand Chemistry of this compound and its Derivatives

The quinoline scaffold, particularly when substituted with chelating groups, is well-known for its ability to form stable complexes with a variety of metal ions. This section delves into the synthesis, coordination chemistry, and structural characterization of metal complexes involving derivatives of this compound.

Synthesis of Metal(II) Complexes

Derivatives of this compound can act as ligands for the synthesis of metal(II) complexes. The process typically involves the reaction of the quinoline derivative with a metal(II) salt in a suitable solvent. For example, bishydrazone derived from 7-formyl-8-hydroxy-2-methylquinoline has been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.gov The synthesis of platinum(II) complexes with various substituted 8-quinolinol ligands, including 5,7-dichloro-8-hydroxy-2-methyl-quinoline, has also been reported. rsc.org These reactions often result in complexes where the metal ion is coordinated to the nitrogen atom of the quinoline ring and a deprotonated hydroxyl group or other donor atoms from the substituents. nih.govresearchgate.net

The nature of the substituents on the quinoline ring can influence the coordination environment of the metal ion. For instance, substituents at the 2-position of 8-hydroxyquinoline derivatives can lead to distorted coordination geometries compared to the typically planar bis-complexes. researchgate.net

Investigation of Coordination Chemistry and Stability Constants

The stability of metal complexes is a critical factor in their potential applications and is quantified by stability constants (K) or formation constants (β). fiveable.me These constants represent the equilibrium for the formation of the complex in solution. fiveable.mescispace.com The chelate effect, where multidentate ligands form more stable complexes than monodentate ligands, plays a significant role in the stability of these compounds. fiveable.me

Potentiometric titration methods, such as the Calvin-Bjerrum technique as modified by Irving and Rossotti, are commonly employed to determine the protonation constants of the ligands and the stability constants of their metal complexes in solution. nih.gov Studies on various heterocyclic compounds, including 8-oxyquinoline derivatives, have determined the stability constants and rates of intramolecular redox decomposition of their cerium(IV) complexes. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion, the ligand's structure, and the solvent system. scispace.comloc.gov

The following interactive table provides a conceptual overview of factors influencing the stability of metal complexes with quinoline derivatives.

| Factor | Influence on Stability |

| Nature of Metal Ion | Higher charge and smaller ionic radius generally lead to more stable complexes. |

| Ligand Basic PKA | More basic ligands tend to form more stable complexes. |

| Chelate Effect | Multidentate ligands form more stable complexes than analogous monodentate ligands. |

| Steric Hindrance | Bulky substituents near the coordination site can decrease stability. |

X-ray Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of a hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline revealed a one-dimensional supramolecular network stabilized by hydrogen bonding. mdpi.com The X-ray structure of a Cu(II) complex with 8-hydroxy-2-methylquinoline-7-carboxylic acid confirmed a bidentate coordination mode through the pyridine (B92270) nitrogen and the deprotonated hydroxyl group. researchgate.net In another study, the X-ray analysis of a Co(II) complex with bis(3,4-dimethoxybenzoate)bis(nicotinamide) dihydrate showed a distorted octahedral geometry. researchgate.net

These structural studies have confirmed various coordination geometries, including square-planar, octahedral, and tetrahedral, depending on the metal ion and the specific quinoline ligand. nih.govrsc.orgresearchgate.net The data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these metal complexes. mdpi.com

Structure-Activity Relationship (SAR) Studies for Derivatives (excluding biological activity endpoints)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the chemical structure of a lead compound, researchers can identify key structural features responsible for its chemical properties and reactivity. This section focuses on the design principles guiding the synthesis of this compound derivatives for purposes other than direct biological applications.

Design Principles for Directed Derivative Synthesis

The design of new derivatives of this compound is often guided by the goal of fine-tuning physicochemical properties such as electronic effects, lipophilicity, and metal-chelating ability. The introduction of different substituents at various positions on the quinoline ring can significantly alter these properties. nih.gov

For example, the introduction of an electron-withdrawing chloro-substituent can decrease the pKa values of both the hydroxyl group and the quinoline nitrogen in 8-hydroxyquinoline derivatives. nih.gov The synthesis of hybrid molecules, where the quinoline scaffold is combined with other chemical moieties, is a common strategy to create compounds with novel properties. researchgate.net The choice of synthetic strategy, such as the Skraup reaction or palladium-catalyzed cross-couplings, allows for the regioselective introduction of desired functional groups. scienceopen.combrieflands.com

The following table outlines some design principles and their intended effects on the properties of quinoline derivatives.

| Design Principle | Intended Effect | Example of Application |

| Introduction of Halogens | Modify electronic properties and lipophilicity. | Synthesis of chlorinated and fluorinated quinolines. nih.govacs.org |

| Addition of Heterocyclic Rings | Create hybrid molecules with potentially new functionalities. | Conjugation with triazoles or oxadiazoles. researchgate.net |

| Variation of Alkyl/Aryl Substituents | Tune steric and electronic parameters. | Synthesis of a library of 2-aryl-quinoline-5,8-diones. nih.gov |

| Modification of Chelating Groups | Alter metal-binding affinity and selectivity. | Synthesis of various 8-hydroxyquinoline derivatives. nih.gov |

These design principles are crucial for the rational development of new this compound derivatives with tailored chemical and physical properties for a wide range of applications.

Research on this compound and Its Derivatives Remains Limited

However, the specific user request to elaborate on the "Influence of Substituent Effects on Physicochemical Properties" of its derivatives cannot be fulfilled with detailed, data-rich content as there appears to be a scarcity of research where the this compound scaffold is systematically modified and the resulting changes in properties are analyzed and compared.

Scientific investigation into quinoline derivatives is vast, but it often focuses on isomers with different substitution patterns. For example, extensive research exists for derivatives of 4-chloro-8-methylquinolin-2(1H)-one, 2,4-dihalo-8-methylquinolines, and various other isomers. These studies explore how substituents affect properties ranging from reaction regioselectivity to biological activity. Unfortunately, this information cannot be accurately extrapolated to the this compound core structure as minor positional changes of substituents (isomerism) can lead to significant differences in physicochemical and biological properties.

Without dedicated studies on a series of this compound derivatives, creating data tables and detailing research findings on substituent effects, as requested, would not be possible while adhering to standards of scientific accuracy.

Table 1: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-8-methylquinolin-2(1H)-one |

Computational and Theoretical Investigations of 8 Chloro 7 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules like 8-Chloro-7-methylquinoline, including optimized geometry, electronic distributions, and spectroscopic features. DFT calculations for quinoline (B57606) derivatives are typically performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p), to balance computational cost and accuracy. dergipark.org.trdergi-fytronix.com

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Below is an illustrative table showing the type of data that would be obtained from a DFT geometry optimization of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Example Data Format) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C7-C8 | 1.42 |

| C8-Cl | 1.75 | |

| C7-CH3 | 1.51 | |

| N1-C2 | 1.32 | |

| Bond Angle | C6-C7-C8 | 119.5 |

| C7-C8-Cl | 118.0 | |

| N1-C9-C8 | 121.0 | |

| Dihedral Angle | C6-C7-C(Methyl)-H | 0.0 / 60.0 |

Electronic Structure Characterization (e.g., Molecular Orbitals, HOMO-LUMO Energy Gaps)

DFT is highly effective for characterizing the electronic structure of a molecule. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitability. irjweb.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com For quinoline derivatives, the HOMO is often localized on the bicyclic ring system, while the LUMO distribution can vary depending on the substituents. dergipark.org.tr A detailed analysis of the molecular orbitals of this compound would map the electron density distribution and provide insights into its charge transfer characteristics. scirp.org

Table 2: Illustrative Electronic Properties of this compound (Example Data Format) This table is for illustrative purposes only and does not represent actual calculated data.

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.75 |

Prediction of Spectroscopic Properties (e.g., Raman Spectra, Photoemission Features)

DFT calculations can predict various spectroscopic properties. Vibrational frequencies from DFT can be used to simulate infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental data, one can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov Resonance Raman experiments have been performed on the related compound 8-chloro-7-hydroxyquinoline to investigate the effects of substituents. researchgate.net Theoretical calculations for this compound would similarly help in interpreting its experimental vibrational spectra.

Furthermore, analysis of molecular orbital energies can provide qualitative predictions of photoemission features, relating orbital energies to ionization potentials and electron affinities.

Elucidation of Reaction Selectivity and Mechanisms (e.g., Formylation Pathways)

DFT is a powerful tool for studying reaction mechanisms and predicting selectivity. For electrophilic substitution reactions like formylation (e.g., Vilsmeier-Haack reaction), DFT can be used to model the reaction pathway. This involves calculating the energies of reactants, transition states, and products. The calculated activation energies for substitution at different positions on the quinoline ring would reveal the most likely reaction pathway and explain the observed regioselectivity. Studies on related quinoline systems have used such methods to confirm the position of formylation. researchgate.net An investigation into the formylation of this compound would likely focus on the relative reactivity of the available positions on the benzene (B151609) ring portion of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule in its electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict electronic absorption spectra (UV-Vis), excitation energies, and oscillator strengths for transitions from the ground state to various excited states. dergipark.org.tr

For this compound, a TD-DFT study would provide a theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). chemrxiv.org This information is crucial for understanding the photophysical behavior of the molecule. Such calculations have been successfully applied to various quinoline derivatives to analyze their electronic transitions and excited-state energies. dergipark.org.trnih.govskku.edu

Table 3: Illustrative TD-DFT Results for this compound (Example Data Format) This table is for illustrative purposes only and does not represent actual calculated data.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.95 | 314 | 0.05 | HOMO -> LUMO |

| S2 | 4.20 | 295 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.30 | HOMO -> LUMO+1 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built using molecular descriptors, which are numerical values derived from the molecular structure.

For this compound, a theoretical QSAR/QSPR study would begin with the calculation of various molecular descriptors using computational methods. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. Quantum-chemical descriptors, derived from DFT calculations, are particularly powerful. They include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges.

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S). mdpi.com

These descriptors quantify aspects of the molecule's electronic structure and reactivity. Once calculated for a series of related quinoline derivatives, statistical methods can be used to build a mathematical model that links these descriptors to an observed activity or property. While QSAR studies have been conducted on various chloro-substituted quinoline derivatives to explore properties like antimicrobial activity, a specific study focused on the theoretical descriptors of this compound was not found in the surveyed literature. bepls.comresearchgate.net

Calculation of Molecular Descriptors (e.g., Dipole Moments, Topological Polar Surface Area)

Molecular descriptors are numerical values that quantify the physical, chemical, or electronic characteristics of a molecule. For this compound, these descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT) to predict its behavior.

Dipole Moment: The dipole moment is a measure of the net molecular polarity. Due to the presence of electronegative nitrogen and chlorine atoms, this compound possesses a significant dipole moment. This polarity influences its solubility in various solvents and its interaction with other polar molecules. Computational studies on related quinoline derivatives show that the magnitude and direction of the dipole moment are sensitive to the position and nature of substituents. For instance, in a study of 5,8-quinolinequinone derivatives, the calculated dipole moments varied significantly with different substitutions, ranging from 0.74 D to 7.14 D. dergipark.org.tr The presence of a chloro group generally increases the dipole moment due to its electronegativity. researchgate.net